molecular formula C7H8O3 B1312782 2-Furanacetic acid, methyl ester CAS No. 4915-22-4

2-Furanacetic acid, methyl ester

Cat. No. B1312782
CAS RN: 4915-22-4
M. Wt: 140.14 g/mol
InChI Key: QBJJDGBTFOHRFU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Esters are usually prepared from carboxylic acids by various methods . For instance, carboxylic acids can be converted directly into esters by SN2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst .


Molecular Structure Analysis

The molecular weight of “2-Furanacetic acid, methyl ester” is 140.1366 . The structure of this compound can be represented by the SMILES string OC(=O)Cc1ccco1 .


Chemical Reactions Analysis

Esters, including “2-Furanacetic acid, methyl ester”, undergo various types of reactions. They are less reactive toward nucleophiles than either acid chlorides or anhydrides . One common reaction is the conversion of esters into carboxylic acids through a process called hydrolysis .


Physical And Chemical Properties Analysis

Ester molecules are polar but have no hydrogen atom attached directly to an oxygen atom. They are therefore incapable of engaging in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .

Scientific Research Applications

  • Chemical Reactions and Synthesis :

    • 2-Furanacetic acid, methyl ester undergoes Diels−Alder reactions, facilitating the synthesis of polysubstituted anilines with high regioselectivity (Padwa et al., 1997).
    • It can be transformed into 1,4-pentadien-3-one-1,5-dicarboxylic acid, which has applications in organic synthesis (Midorikawa, 1953).
  • Materials Science and Explosives :

    • The compound serves as a precursor in the synthesis of energetic salts with properties suitable for secondary explosives (He et al., 2018).
  • Organic Chemistry Processes :

    • It is involved in the Birch reduction of heterocyclic carboxylic acids, an important reaction in organic chemistry (Kinoshita et al., 1975).
    • Used in the synthesis of furans and pyrroles, offering a novel route to these compounds (Friedrich et al., 2002).
  • Pharmaceutical and Medicinal Chemistry :

    • Its derivatives have been explored for the enantioselective synthesis of pharmacologically relevant compounds (Böhm & Reiser, 2001).
  • Agriculture and Plant Physiology :

    • Methyl esters of furan-2-carboxylic acid, related to 2-Furanacetic acid, methyl ester, have been studied for their effects on plant growth and storage quality (Wittwer et al., 1950).

properties

IUPAC Name

methyl 2-(furan-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-9-7(8)5-6-3-2-4-10-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJJDGBTFOHRFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00461516
Record name 2-Furanacetic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Furanacetic acid, methyl ester

CAS RN

4915-22-4
Record name 2-Furanacetic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4915-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furanacetic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
BD Brown - 1971 - spiral.imperial.ac.uk
… Room temperature sodium borohydride 141 reduction of the a-ketodiester (43) in dry methanol afforded racemic a-hydroxy-5methoxycarbony1-2-furanacetic acid methyl ester mp 102-…
Number of citations: 2 spiral.imperial.ac.uk
R Alvarez, AR de Lera - Natural Product Reports, 2021 - pubs.rsc.org
… (stubomycin) 101 could be determined after ozonolysis followed by oxidative workup, acidification and esterification to afford (S)-tetrahydro-5-oxo-2-furanacetic acid methyl ester and, …
Number of citations: 10 pubs.rsc.org
MG Yang - 1995 - search.proquest.com
The synthetic utility of a variety of chiral (E)-crotylsilanes has been established through initial investigations which show that these reagents function as effective carbon nucleophiles in …
Number of citations: 0 search.proquest.com
AB Smith III, JL Wood, CJ Rizzo, GT Furst… - Journal of the …, 1992 - ACS Publications
… (S)-(+)-tetrahydro-5-oxo-2-furanacetic acid methyl ester (2) and urethanes 3 and 4. Hydrolysisof 3 and 4 with aqueous HC1 afforded a single compound, which proved to be (S)-(+)-j3…
Number of citations: 2 pubs.acs.org
H Deng, J Burgner, R Callender - Journal of the American …, 1992 - ACS Publications
… (5)-(+)-tetrahydro-5-oxo-2-furanacetic acid methyl ester (2) and urethanes 3 and 4. Hydrolysisof 3 and 4 with aqueous HC1 afforded a single compound, which proved to be (S)-(+)-j9…
Number of citations: 33 pubs.acs.org
LL Etchells, M Helliwell, NM Kershaw, A Sardarian… - Tetrahedron, 2006 - Elsevier
… A solution of 2-furanacetic acid methyl ester (27) (5.0 g, 35.5 mmol) in dichloromethane (10 mL) was then added dropwise over a period of 10 min and the reaction mixture was stirred at …
Number of citations: 21 www.sciencedirect.com
NM Kershaw - 2006 - search.proquest.com
… Scheme 1.30A high yielding Friedel-Crafts acylation of 2-furanacetic acid methyl ester installed the palmitoyl side chain. Wolff-Kishner reduction of the ketone and concomitant ester …
Number of citations: 0 search.proquest.com
T Beard - Tetrahedron: Asymmetry, 1993
Number of citations: 0

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